molecular formula C14H17N3O B3908050 N-[2-(1-methyl-1H-pyrazol-4-yl)benzyl]propanamide

N-[2-(1-methyl-1H-pyrazol-4-yl)benzyl]propanamide

Cat. No.: B3908050
M. Wt: 243.30 g/mol
InChI Key: OJFOZLFNMGVDSE-UHFFFAOYSA-N
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Description

N-[2-(1-methyl-1H-pyrazol-4-yl)benzyl]propanamide, also known as MPBA, is a chemical compound that has been widely studied for its potential therapeutic applications. MPBA is a synthetic compound that belongs to the class of benzylpropanamides, and it has been shown to have a variety of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-[2-(1-methyl-1H-pyrazol-4-yl)benzyl]propanamide is not fully understood, but it is thought to involve the inhibition of various cellular processes that are necessary for cancer cell growth and proliferation. This compound has been shown to inhibit the activity of certain enzymes that are involved in DNA synthesis and repair, which may contribute to its anti-cancer effects.
Biochemical and Physiological Effects:
In addition to its potential anti-cancer effects, this compound has been shown to have a variety of other biochemical and physiological effects. For example, it has been shown to have anti-inflammatory properties, and it may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. This compound has also been shown to have antioxidant properties, which may make it useful in the prevention of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One advantage of N-[2-(1-methyl-1H-pyrazol-4-yl)benzyl]propanamide for lab experiments is that it is a synthetic compound, which means that it can be easily produced in large quantities. Additionally, this compound has been shown to have a relatively low toxicity profile, which makes it a safer alternative to some other chemotherapeutic agents. However, one limitation of this compound for lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its effects.

Future Directions

There are several future directions for research on N-[2-(1-methyl-1H-pyrazol-4-yl)benzyl]propanamide. One area of interest is the development of more specific and targeted therapies based on the mechanism of action of this compound. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, and to determine its potential applications in the treatment of other diseases. Finally, research is needed to develop more efficient and cost-effective methods for synthesizing this compound.

Scientific Research Applications

N-[2-(1-methyl-1H-pyrazol-4-yl)benzyl]propanamide has been the subject of extensive scientific research due to its potential therapeutic applications. One of the most promising areas of research has been in the field of cancer treatment. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has been suggested that it may be a useful chemotherapeutic agent.

Properties

IUPAC Name

N-[[2-(1-methylpyrazol-4-yl)phenyl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c1-3-14(18)15-8-11-6-4-5-7-13(11)12-9-16-17(2)10-12/h4-7,9-10H,3,8H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJFOZLFNMGVDSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCC1=CC=CC=C1C2=CN(N=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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